Product packaging for 3-Bromo-7-methoxy-1H-indazole(Cat. No.:CAS No. 133841-06-2)

3-Bromo-7-methoxy-1H-indazole

Cat. No.: B586013
CAS No.: 133841-06-2
M. Wt: 227.061
InChI Key: GCPPYMYTCFKEPZ-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1H-indazole (CAS 133841-06-2) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. It belongs to the class of indazoles, nitrogen-containing heterocycles that are privileged structures in numerous bioactive compounds and several marketed drugs . The specific substitution pattern on this molecule is of significant research interest. The methoxy group at the 7-position is a key feature, as studies on indazole-based inhibitors have shown that electron-withdrawing substituents at this position are critical for potent biological activity . Furthermore, the bromine atom at the 3-position serves as a reactive handle, enabling further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create a diverse array of novel compounds for structure-activity relationship (SAR) studies . This makes this compound an invaluable precursor for synthesizing more complex molecules targeting various biological pathways. Researchers utilize this and related indazole derivatives as key intermediates in the design and synthesis of potential therapeutic agents, including kinase inhibitors and antimicrobial agents . This product is intended for research purposes in a controlled laboratory environment. It is Not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrN2O B586013 3-Bromo-7-methoxy-1H-indazole CAS No. 133841-06-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-7-methoxy-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-4-2-3-5-7(6)10-11-8(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPPYMYTCFKEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C(NN=C21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Bromo 7 Methoxy 1h Indazole and Its Precursors

Retrosynthetic Analysis of 3-Bromo-7-methoxy-1H-indazole

A logical retrosynthetic analysis of this compound suggests that the most straightforward disconnection is the C-Br bond at the 3-position. This leads to the precursor 7-methoxy-1H-indazole .

Further disconnection of the pyrazole (B372694) ring of 7-methoxy-1H-indazole can be envisioned through two primary routes:

Fischer Indole (B1671886) Synthesis Approach : This involves the cyclization of a corresponding phenylhydrazine (B124118) derivative. The precursor for this route would be (2-methoxy-6-methylphenyl)hydrazine . This hydrazine (B178648) can be conceptually derived from 2-methoxy-6-methylaniline (B1630886) .

Cyclization of an o-aminobenzonitrile or related derivative : An alternative disconnection involves the formation of the N-N bond from a suitable ortho-substituted aniline (B41778). A key precursor in this type of pathway is 2-amino-3-methoxybenzonitrile , which can be sourced from 2-amino-3-methoxybenzoic acid . biosynth.comchemicalbook.comchemicalbook.comsigmaaldrich.comambeed.com

This analysis points towards two main synthetic strategies: the formation of the 7-methoxy-1H-indazole core followed by bromination, or the synthesis of a pre-brominated precursor that is then cyclized. The former is generally more common.

Classical Synthetic Routes to this compound

The classical synthesis of this compound typically involves the initial construction of the 7-methoxy-1H-indazole ring system, followed by a regioselective halogenation step.

Cyclization Reactions in this compound Synthesis

The formation of the indazole core is a critical step, and various cyclization methods have been developed.

Fischer Indole Synthesis: A well-established method for constructing indole and indazole rings is the Fischer indole synthesis. For 7-methoxy-1H-indazole, this process involves the diazotization of 2-methoxy-6-methylaniline to form the corresponding hydrazine, which is then cyclized with a suitable ketone, such as pyruvic acid, under acidic conditions.

From 2-Amino-3-methoxybenzoic Acid: A versatile precursor, 2-amino-3-methoxybenzoic acid, can be converted into 7-methoxy-1H-indazole. chemicalbook.comchemicalbook.com This often involves diazotization of the amino group followed by reduction and cyclization.

Davis-Beirut Reaction: This reaction provides a pathway to 2H-indazoles through the N-N bond-forming heterocyclization of N-substituted 2-nitrobenzylamines in the presence of a base and an alcohol. wikipedia.orgacs.orgaub.edu.lb While it primarily yields 2H-indazoles, these can sometimes be converted to the more stable 1H-isomers.

Reductive Cyclization of o-Nitro-ketoximes: A method for synthesizing 1H-indazoles involves the reductive cyclization of o-nitro-ketoximes. For example, heating 2'-nitroacetophenone (B117912) oxime with a catalyst like [Cp*Fe(CO)2]2 under a carbon monoxide atmosphere can yield 3-methyl-1H-indazole. semanticscholar.org A similar approach could be adapted for methoxy-substituted analogues.

A summary of common cyclization precursors is presented in the table below.

PrecursorReagents and ConditionsProduct
2-Methoxy-6-methylaniline1. NaNO₂, HCl (diazotization) 2. Cyclization with ketone/acid7-Methoxy-1H-indazole
2-Amino-3-methoxybenzoic acidDiazotization followed by reduction7-Methoxy-1H-indazole
N-substituted 2-nitrobenzylamineBase (e.g., NaOH), Alcohol2H-Indazole derivative
o-Nitro-ketoxime[Cp*Fe(CO)₂)₂], CO, heat1H-Indazole derivative

Halogenation Strategies for Indazole Ring Systems

The introduction of a bromine atom at the C3 position of the indazole ring is a common transformation. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose due to its regioselectivity for the 3-position in 1H-indazoles. chim.it

The reaction is typically carried out in a suitable solvent such as acetonitrile (B52724), dichloromethane (B109758), or chloroform. chim.it The electrophilic nature of the bromine in NBS facilitates the substitution at the electron-rich C3 position of the indazole.

The table below summarizes typical conditions for the bromination of indazoles.

SubstrateBrominating AgentSolventConditionsProduct
7-Methoxy-1H-indazoleN-Bromosuccinimide (NBS)Acetonitrile (MeCN)RefluxThis compound
1H-IndazoleBromine (Br₂)Acetic AcidRoom Temperature3-Bromo-1H-indazole
2H-Indazole1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH)Ethanol (B145695) (EtOH)40°C, Ultrasound3-Bromo-2H-indazole

Methoxy (B1213986) Group Introduction Methodologies

The methoxy group at the 7-position is generally introduced via the starting materials rather than by direct methoxylation of the indazole ring. This is due to the potential for multiple substitution products and lack of regioselectivity in direct methoxylation reactions on the pre-formed indazole core.

Key starting materials that already contain the methoxy group include:

2-Methoxy-6-methylaniline : This is a precursor for the Fischer indole synthesis approach.

2-Amino-3-methoxybenzoic acid : This compound serves as a versatile starting point for various cyclization strategies. biosynth.comchemicalbook.comchemicalbook.comsigmaaldrich.comambeed.com

2-Bromo-6-methoxytoluene : This can be a precursor for forming the necessary aniline or other functional groups for cyclization. ontosight.ai

An alternative, less common method involves the nucleophilic substitution of a nitro group. For instance, the reduction of certain nitroindazoles with tin(II) chloride in an alcohol solvent has been shown to result in the introduction of an alkoxy group at the 7-position alongside the reduction of the nitro group. researchgate.net

Modern and Green Chemistry Approaches in this compound Synthesis

Modern synthetic methods focus on improving reaction efficiency, reducing reaction times, and employing more environmentally benign conditions. Microwave-assisted synthesis has emerged as a powerful tool in this regard.

Microwave-Assisted Synthesis Protocols

Microwave irradiation can significantly accelerate many organic reactions, including the synthesis and functionalization of indazoles.

Microwave-Assisted Cyclization: The formation of the indazole ring from aryl hydrazones can be expedited using microwave heating. ontosight.ai For example, heating a mixture of a salicylaldehyde (B1680747) and hydrazine hydrate (B1144303) in ethanol under microwave irradiation can produce the corresponding hydrazone, which then cyclizes to the indazole. ontosight.ai

Microwave-Assisted Halogenation: Bromination reactions can also be performed under microwave conditions, often leading to shorter reaction times and improved yields. nih.gov The Suzuki-Miyaura cross-coupling of bromoindazoles, a common subsequent reaction, is also frequently carried out using microwave assistance.

Ultrasound-Assisted Bromination: As a green chemistry approach, ultrasound-assisted synthesis has been shown to be effective for the C3 bromination of indazoles. Using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source in ethanol, the reaction can be completed in as little as 30 minutes under mild, ultrasound-assisted conditions. researchgate.netnih.gov

The following table provides examples of modern synthetic conditions.

Reaction TypeReagents and ConditionsKey Advantages
Microwave-Assisted CyclizationSalicylaldehyde, Hydrazine hydrate, Ethanol, Microwave (350-420 W)Rapid reaction, high yield
Microwave-Assisted Bromination4-Substituted-1H-indazole, NBS, DMF, MicrowaveReduced reaction time
Ultrasound-Assisted Bromination2H-Indazole, DBDMH, Na₂CO₃, Ethanol, Ultrasound (40 kHz/50 W), 30 minFast, efficient, mild conditions

Transition Metal-Catalyzed Coupling Reactions for Indazole Derivatives

Transition metal-catalyzed reactions are fundamental in the synthesis of functionalized indazoles, offering efficient and selective methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netcolab.ws Palladium, rhodium, and copper catalysts are prominently used in these transformations. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely employed for the arylation of indazole cores. researchgate.netacs.org For instance, a novel direct C7-arylation of indazoles with iodoaryls has been achieved using a palladium acetate (B1210297) (Pd(OAc)₂) catalyst with 1,10-phenanthroline (B135089) as a ligand. acs.org This method has proven effective for the C7-arylation of 3-substituted 1H-indazoles, particularly those with electron-withdrawing groups on the aryl ring, leading to good isolated yields. acs.org Furthermore, a one-pot Suzuki-Miyaura/arylation procedure has been developed to produce C3,C7-diarylated indazoles. acs.org

Rhodium and copper co-catalyzed systems have also been utilized for the synthesis of 1H-indazoles through sequential C-H bond activation and intramolecular cascade annulation. nih.gov This approach demonstrates the versatility of transition metal catalysis in constructing the indazole scaffold from various precursors. nih.gov The functionalization of indazoles through these coupling reactions provides access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. researchgate.net

Table 1: Examples of Transition Metal-Catalyzed Reactions for Indazole Synthesis

Catalyst SystemReaction TypeSubstratesProduct TypeReference
Pd(OAc)₂ / 1,10-phenanthrolineDirect C7-Arylation3-Substituted 1H-indazoles, IodoarylsC7-Arylated indazoles acs.org
Rh(III) / Cu(II)C-H Activation/AnnulationImidates, Nitrosobenzenes1H-Indazoles nih.gov
Pd(OAc)₂ / CsFSuzuki-Miyaura Coupling5-Bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, Aryl boronic acids1H-pyridin-4-yl-3,5-disubstituted indazoles researchgate.net

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound requires precise control over the regioselectivity of the bromination reaction. The starting material, 7-methoxy-1H-indazole, possesses multiple reactive sites on the indazole ring, making selective functionalization a challenge.

A common strategy for the regioselective bromination of indazoles involves the use of N-bromosuccinimide (NBS). google.com The reaction conditions, including the solvent and temperature, play a crucial role in directing the bromine atom to the desired position. For example, the bromination of 7-nitro-1H-indazole with NBS in acetonitrile at reflux selectively yields 3-bromo-7-nitro-1H-indazole. thieme-connect.de A similar approach can be envisioned for the bromination of 7-methoxy-1H-indazole.

Computational studies can be employed to predict the reactivity of the indazole ring and guide the choice of reaction conditions for achieving the desired regioselectivity. nih.gov The electronic properties of the methoxy group at the 7-position influence the electron density of the indazole core, thereby directing the electrophilic substitution.

The synthesis of the precursor, 7-methoxy-1H-indazole, can be achieved through methods like the Fischer indole synthesis, which involves the acid-catalyzed cyclization of a substituted phenylhydrazine. The starting material for this synthesis is often 2-methoxy-6-methylaniline, which is converted to the corresponding hydrazine derivative before cyclization.

Optimization and Scalability Considerations in this compound Synthesis

Optimizing the synthesis of this compound for large-scale production involves several key considerations, including reaction conditions, solvent selection, and purification methods. The goal is to develop a robust, efficient, and safe process that provides a high yield of the desired product.

Key optimization parameters for the bromination step include the choice of brominating agent, reaction temperature, and reaction time. For instance, while NBS is a common choice, other reagents might offer better selectivity or yield on a larger scale. google.com The use of greener solvents, such as cyclopentyl methyl ether, can improve the safety and environmental profile of the synthesis.

For the precursor synthesis, optimizing the Fischer indole cyclization may involve adjusting the acid catalyst concentration, reaction temperature, and the ratio of reactants to maximize the yield of 7-methoxy-1H-indazole.

The scalability of the entire synthetic route must be assessed. Reactions that are high-yielding and easy to perform in a laboratory setting may not be suitable for large-scale production due to factors like exothermic reactions, difficult purifications, or the use of hazardous reagents. rsc.org Therefore, process development studies are crucial to identify and address potential scale-up issues. This includes developing efficient work-up and purification procedures, such as crystallization, to isolate the final product in high purity.

Chemical Reactivity and Transformations of 3 Bromo 7 Methoxy 1h Indazole

Electrophilic Aromatic Substitution Reactions of 3-Bromo-7-methoxy-1H-indazole

The indazole nucleus is an electron-rich aromatic system, generally susceptible to electrophilic aromatic substitution (EAS). ambeed.comambeed.com The reactivity of the benzene (B151609) portion of this compound is modulated by two substituents: the activating, ortho-para directing methoxy (B1213986) group (-OCH₃) at C7 and the deactivating, ortho-para directing bromo group (-Br) at C3.

The powerful activating effect of the C7-methoxy group strongly directs incoming electrophiles to the C6 position. While the C3-bromo group is deactivating, its directing influence is less significant compared to the methoxy group. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation are anticipated to occur selectively at the C6 position.

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ 3-Bromo-7-methoxy-6-nitro-1H-indazole
Bromination Br₂, FeBr₃ 3,6-Dibromo-7-methoxy-1H-indazole

Nucleophilic Substitution Reactions at the Bromine Moiety of this compound

The bromine atom at the C3 position is a key handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. chim.it This position is well-suited for forming new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern medicinal chemistry. cymitquimica.comevitachem.com

Common transformations include:

Suzuki-Miyaura Coupling: Reaction with aryl or alkyl boronic acids or esters to form C-C bonds.

Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

Stille Coupling: Reaction with organostannanes.

Heck Reaction: Reaction with alkenes.

These reactions are highly valuable as they allow for the construction of complex molecular architectures from the relatively simple bromo-indazole precursor. chim.it

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at C3

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄, Na₂CO₃ 3-Aryl-7-methoxy-1H-indazole
Buchwald-Hartwig Aniline (B41778) derivative Pd₂(dba)₃, Xantphos, Cs₂CO₃ 3-(Arylamino)-7-methoxy-1H-indazole

Reactions Involving the Methoxy Group of this compound

The C7-methoxy group is relatively stable but can be cleaved under specific conditions to yield the corresponding phenol (B47542). This transformation is significant as it unmasks a hydroxyl group that can be used for further functionalization. The most common method for O-demethylation is treatment with strong Lewis acids.

Ether Cleavage: Boron tribromide (BBr₃) in an inert solvent like dichloromethane (B109758) (DCM) is highly effective for cleaving the methyl-aryl ether bond to produce 3-Bromo-7-hydroxy-1H-indazole.

Table 3: Demethylation of this compound

Reagent Solvent Product

Functional Group Interconversions on the Indazole Core of this compound

Beyond the bromine and methoxy groups, the indazole ring itself can undergo important transformations. The acidic N-H proton of the pyrazole (B372694) ring is a primary site for functionalization.

N-Alkylation/N-Arylation: The nitrogen at the N1 position can be alkylated or arylated using an appropriate alkyl halide or aryl halide under basic conditions (e.g., NaH, K₂CO₃). The ratio of N1 to N2 substitution can be sensitive to steric effects from substituents at the C7 position. thieme-connect.de

Reduction of Nitro Groups: If a nitro group is introduced at the C6 position via EAS, it can be readily reduced to an amino group (e.g., using H₂ over Pd/C, or SnCl₂), providing another site for synthetic elaboration. ambeed.com

Ring Transformation from Indoles: In a related synthetic strategy, 1H-indazole-3-carboxaldehydes can be formed from the nitrosation of indole (B1671886) precursors. nih.gov This represents a fundamental interconversion between two important heterocyclic systems.

Metalation and Organometallic Reactions of this compound

Organometallic intermediates of this compound are powerful tools for creating new bonds.

Halogen-Metal Exchange: The C3-bromo substituent can be swapped for a metal, most commonly lithium, by treatment with an organolithium reagent such as n-butyllithium or tert-butyllithium (B1211817) at low temperatures. researchgate.net The resulting 3-lithio-7-methoxy-1H-indazole is a potent nucleophile that can react with a wide array of electrophiles (e.g., aldehydes, ketones, CO₂).

Transmetalation: The 3-lithio intermediate can be transmetalated with a metal salt, such as zinc chloride (ZnCl₂), to form a more stable and selective organozinc reagent. This intermediate can then participate in subsequent cross-coupling reactions, such as the Negishi coupling. chim.it

Ullmann-type Reactions: Copper-catalyzed intramolecular Ullmann-type reactions are a known method for forming the indazole ring system, highlighting the importance of organometallic species in the synthesis of this scaffold. researchgate.net

Cycloaddition and Condensation Reactions Involving this compound

The indazole ring system can participate in cycloaddition reactions to construct more complex, fused heterocyclic systems.

1,3-Dipolar Cycloaddition: The pyrazole portion of the indazole can act as a dipole in reactions with various dipolarophiles, although this reactivity is less common than substitutions. sci-hub.se

Electrocyclization: Synthetic routes to indazoles can involve thermal or photochemical 1,7-electrocyclization of azomethine ylides, a process that can be influenced by substituents on the benzene ring. thieme-connect.de For the pre-formed this compound, further cycloadditions would likely involve derivatization to introduce a suitable diene or dienophile moiety.

Investigation of Reaction Mechanisms for this compound Transformations

The mechanisms underlying the transformations of this compound are well-established in organic chemistry.

Palladium-Catalyzed Cross-Coupling: The mechanism for reactions like Suzuki or Buchwald-Hartwig coupling involves a catalytic cycle of oxidative addition of the Pd(0) catalyst to the C-Br bond, followed by transmetalation with the coupling partner (e.g., boronic acid) or coordination of an amine, and concluding with reductive elimination to release the product and regenerate the Pd(0) catalyst. chim.it

Electrophilic Aromatic Substitution: This proceeds via the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The position of attack is determined by the electronic effects of the C7-methoxy and C3-bromo groups, which stabilize the transition state leading to substitution at the C6 position.

Halogen-Metal Exchange: This reaction involves a four-centered transition state between the organolithium reagent and the C-Br bond, leading to the exchange of the halogen for the metal.

Ring Formation via Nitrosation of Indoles: The mechanism for this transformation begins with the nitrosation at the C3 position of an indole, leading to an oxime intermediate. This is followed by a series of rearrangements and ring-opening/ring-closing steps to yield the final indazole-3-carboxaldehyde. nih.gov

Derivatives and Analogs of 3 Bromo 7 Methoxy 1h Indazole

Design and Synthesis of Substituted 3-Bromo-7-methoxy-1H-indazole Analogs

The design of substituted this compound analogs is frequently guided by the goal of developing compounds with specific biological activities, such as kinase inhibition. rsc.org The synthesis of these analogs often involves multi-step sequences that allow for the introduction of various substituents at different positions of the indazole ring.

A common strategy begins with a pre-functionalized indazole core, which is then elaborated through a series of chemical transformations. For instance, the synthesis can start from a 7-methoxy-1H-indazole derivative, followed by bromination at the 3-position. Subsequent modifications can be introduced at the N1 position or by leveraging the reactivity of the bromine atom at C3 for cross-coupling reactions.

Table 1: Synthetic Strategies for this compound Analogs

StrategyDescriptionKey Reagents
N-AlkylationIntroduction of alkyl or aryl groups at the N1 or N2 position of the indazole ring. The regioselectivity is often influenced by the choice of base and solvent. beilstein-journals.orgresearchgate.netAlkyl halides, Sodium hydride (NaH), Tetrahydrofuran (B95107) (THF)
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of the C3-bromo substituent with boronic acids or esters to introduce aryl or heteroaryl moieties. nih.govPalladium catalyst, Boronic acids/esters, Base
Buchwald-Hartwig AminationPalladium-catalyzed coupling of the C3-bromo substituent with amines to form 3-aminoindazole derivatives.Palladium catalyst, Amines, Base

These synthetic approaches provide access to a wide array of analogs with diverse substitution patterns, enabling the systematic exploration of structure-activity relationships.

Regioisomeric and Tautomeric Considerations in this compound Derivatives

Indazole and its derivatives, including this compound, can exist as two principal tautomers: the 1H- and 2H-forms. nih.govnih.gov This annular tautomerism arises from the different possible locations of the hydrogen atom on the two nitrogen atoms of the pyrazole (B372694) ring. nih.gov Generally, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer and is the predominant form in solid, liquid, and gaseous phases. nih.govjmchemsci.com The 1H-form possesses a benzenoid structure, while the 2H-form has a quinonoid character. nih.gov A third, less common tautomer, 3H-indazole, is also known but typically only exists as substituted derivatives. jmchemsci.com

The relative stability of the tautomers can be influenced by the nature and position of substituents on the indazole ring. beilstein-journals.orgresearchgate.net Spectroscopic techniques such as ¹H and ¹³C NMR are instrumental in distinguishing between the 1H and 2H tautomers. jmchemsci.comjmchemsci.com For example, the chemical shifts of methyl protons in 1-methyl- and 2-methyl-indazole differ only slightly, but more significant differences are observed in their ¹³C NMR spectra. jmchemsci.comjmchemsci.com

The selective synthesis and isolation of a specific tautomer are crucial for developing compounds with well-defined properties. Several strategies can be employed to stabilize and isolate either the 1H- or 2H-tautomer of indazole derivatives.

One common approach involves N-alkylation or N-acylation, which "locks" the molecule into either the N1- or N2-substituted form. The regioselectivity of these reactions is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile. beilstein-journals.orgresearchgate.net For instance, using sodium hydride in tetrahydrofuran often favors the formation of the N1-alkylated product. beilstein-journals.orgresearchgate.net

Another strategy involves exploiting the differential reactivity of the N1 and N2 positions. For example, regioselective N-acylation often yields the N1-substituted isomer due to the thermodynamic equilibration from the initially formed N2-acylindazole. beilstein-journals.org

Table 2: Factors Influencing Tautomer Ratios in Indazole Derivatives

FactorInfluence on Tautomerism
Solvent Polarity Can affect the position of the tautomeric equilibrium.
Substituent Effects Electron-donating or -withdrawing groups on the indazole ring can alter the relative stability of the 1H and 2H tautomers. beilstein-journals.orgresearchgate.net
Reaction Temperature Can influence the kinetic versus thermodynamic product distribution in N-alkylation reactions.
Nature of the Base The choice of base can significantly impact the N1/N2 regioselectivity of alkylation reactions. beilstein-journals.orgresearchgate.net

Structure-Reactivity Relationship Studies of this compound Derivatives

Structure-reactivity relationship (SRR) studies of this compound derivatives are essential for understanding how modifications to the molecular structure influence their chemical reactivity. The presence of the bromine atom at the C3 position and the methoxy (B1213986) group at the C7 position significantly impacts the electronic properties and reactivity of the indazole core.

The bromine atom at C3 is a key functional handle for a variety of chemical transformations. Its electron-withdrawing nature deactivates the pyrazole ring towards electrophilic substitution but makes the C3 position susceptible to nucleophilic attack and, more importantly, a prime site for transition metal-catalyzed cross-coupling reactions. chim.it This allows for the introduction of a wide range of substituents, which is a cornerstone of diversity-oriented synthesis.

The methoxy group at C7, being an electron-donating group, influences the electron density of the benzene (B151609) ring. This can affect the regioselectivity of further electrophilic aromatic substitution reactions, should they be pursued.

SRR studies often involve systematically varying substituents at different positions of the this compound scaffold and evaluating the impact on reaction rates, yields, and product distributions in various chemical reactions.

Synthesis of Polyfunctionalized this compound Scaffolds

The synthesis of polyfunctionalized this compound scaffolds involves the strategic introduction of multiple functional groups onto the core structure. This is often achieved through a combination of the synthetic methods previously mentioned, applied in a sequential and controlled manner.

A typical approach might involve:

Initial Functionalization: Starting with a suitably substituted precursor, such as 7-methoxy-1H-indazole, and introducing the bromine atom at the C3 position.

N-Functionalization: Selective alkylation or acylation at the N1 or N2 position.

C3-Functionalization: Utilizing the C3-bromo group for cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Benzene Ring Functionalization: Although less common, further functionalization on the benzene ring can be achieved, guided by the directing effects of the existing methoxy group and other substituents.

These multi-step synthetic sequences allow for the creation of complex and highly decorated indazole derivatives with tailored properties for various applications in materials science and medicinal chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies for 3 Bromo 7 Methoxy 1h Indazole

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization in 3-Bromo-7-methoxy-1H-indazole

Infrared (IR) and Raman spectroscopy are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. rsc.org For this compound, these techniques would confirm the presence of the key structural motifs.

Expected Vibrational Frequencies for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Notes
N-H (indazole)Stretching3200 - 3400A broad band, characteristic of hydrogen-bonded N-H groups in the solid state.
C-H (aromatic)Stretching3000 - 3100Sharp absorptions typical for sp² C-H bonds.
C-H (methoxy)Stretching2850 - 2960Stretching of the methyl group protons.
C=C / C=NRing Stretching1450 - 1620A series of bands corresponding to the stretching vibrations of the indazole aromatic system.
C-O (aryl ether)Asymmetric Stretching1230 - 1270A strong band characteristic of the Ar-O-CH₃ linkage.
C-BrStretching500 - 650A weaker absorption in the fingerprint region.

Mass Spectrometry (MS and HRMS) in Molecular Formula and Fragmentation Pathway Determination for this compound

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of a compound and, with high-resolution instruments (HRMS), its elemental composition. scispace.com

For this compound, the molecular formula is C₈H₇BrN₂O. High-resolution mass spectrometry would be used to measure the exact mass of the molecular ion ([M]+ or [M+H]+), which can then be compared to the calculated theoretical mass to confirm the elemental formula with high confidence. rsc.org A key feature in the low-resolution mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the presence of one bromine atom, there would be two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes), which is a characteristic signature for a monobrominated compound.

The fragmentation pathway under electron ionization (EI-MS) would likely involve initial cleavages of the weakest bonds. Plausible fragmentation steps include:

Loss of a bromine radical (·Br) to give a stable cation.

Loss of a methyl radical (·CH₃) from the methoxy (B1213986) group.

Sequential loss of a hydrogen cyanide (HCN) molecule from the pyrazole (B372694) ring, a common fragmentation pattern for nitrogen-containing heterocycles.

X-ray Crystallography for Solid-State Structural Analysis of this compound and its Derivatives

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound may not be publicly available, analysis of related indazole structures allows for a reliable prediction of its solid-state characteristics. csic.esscispace.com

A crucial feature of N-H indazoles in the solid state is the formation of extensive hydrogen bonds. csic.es The N-H group acts as a hydrogen bond donor, while the sp²-hybridized N2 atom acts as an acceptor. This typically leads to the formation of supramolecular structures. Common motifs observed in indazole crystals include: csic.esscispace.com

Dimers: Two indazole molecules form a cyclic arrangement through a pair of N–H···N hydrogen bonds.

Catemers (Chains): The molecules link head-to-tail to form one-dimensional polymeric chains, often propagated by screw axes or glide planes. csic.es

The crystal packing of this compound would be influenced by these strong N–H···N interactions, as well as weaker interactions such as π-π stacking between the aromatic rings and halogen bonding involving the bromine atom. The specific arrangement would determine the crystal system and space group. nih.gov

Spectroscopic Techniques for Isomer Differentiation in this compound Chemistry

The synthesis of substituted indazoles can often lead to a mixture of isomers, making techniques for their differentiation critically important. The primary isomeric challenges in the chemistry of this compound include positional isomerism of the substituents on the benzene (B151609) ring and N-H tautomerism of the pyrazole ring.

Positional Isomerism: Distinguishing this compound from its positional isomers, such as 6-Bromo-7-methoxy-1H-indazole or 3-Bromo-4-methoxy-1H-indazole, relies heavily on NMR spectroscopy. The substitution pattern on the aromatic ring dictates the splitting patterns and coupling constants (J-values) of the aromatic protons.

For This compound , one would expect to see three distinct aromatic proton signals. The proton at C4 would likely appear as a doublet of doublets, coupled to the protons at C5 and C6. The protons at C5 and C6 would also show their respective couplings. In contrast, an isomer like 6-Bromo-7-methoxy-1H-indazole would present a different set of aromatic signals, likely two singlets or two doublets depending on the specific couplings, which would be clearly distinguishable.

The following table illustrates the expected differences in ¹H NMR for various methoxy-bromo-indazole isomers, based on data from related compounds.

Compound NameExpected Aromatic Proton Signals & SplittingMethoxy Signal (ppm)
This compound Three distinct signals in the aromatic region (likely complex multiplets or dd, t, dd patterns)~3.8-4.0 (s, 3H)
7-Bromo-6-methoxy-1H-indazole Two distinct signals in the aromatic region (likely doublets)~3.8-4.0 (s, 3H)
3-Bromo-4-methoxy-1H-indazole Three distinct signals in the aromatic region (likely complex multiplets)~3.8-4.0 (s, 3H)
5-Bromo-6-methoxy-1H-indazole Two distinct signals in the aromatic region (likely singlets or narrow doublets)~3.8-4.0 (s, 3H)

Tautomeric Isomerism (1H vs. 2H): Indazole exists in two tautomeric forms: 1H-indazole and 2H-indazole. The 1H tautomer is generally more stable. jmchemsci.com NMR spectroscopy is the primary tool for identifying the dominant tautomer. While ¹H and ¹³C NMR can provide clues, ¹⁵N NMR spectroscopy offers a more direct method. The chemical shift of the nitrogen atoms is significantly different between the two tautomers. Furthermore, 2D NMR experiments like HMBC can show correlations from the N-H proton to specific carbons (C3 and C7a in the 1H tautomer), confirming its position. In the absence of N-alkylation, indazoles overwhelmingly exist as the 1H-tautomer. fluorochem.co.uk

Regioisomers from N-Substitution: When the indazole is further functionalized, for example through N-alkylation, two possible regioisomers can be formed: the N1- and N2-substituted products. Differentiating these is crucial and is reliably achieved using 2D NMR techniques. NOESY experiments can show a spatial correlation between the protons of the N-alkyl group and the H7 proton on the indazole ring, which is only possible for the N1-isomer. Conversely, in the N2-isomer, a correlation would be expected between the N-alkyl protons and the H3 proton. HMBC correlations are also diagnostic; for an N1-alkylated indazole, correlations are observed from the alkyl group's protons to both C3 and C7a. chemscene.com

The following table summarizes the key spectroscopic methods used for isomer differentiation in indazole chemistry:

Isomer TypePrimary Spectroscopic MethodKey Diagnostic Features
Positional Isomers ¹H and ¹³C NMRAromatic proton chemical shifts, splitting patterns, and coupling constants. Carbon chemical shifts.
Tautomers (1H vs. 2H) ¹⁵N NMR, HMBCDistinct nitrogen chemical shifts. Correlation of N-H proton to C3 and C7a confirms 1H tautomer.
Regioisomers (N1 vs. N2) NOESY, HMBCNOE between N-alkyl group and H7 (for N1) or H3 (for N2). HMBC correlations from N-alkyl group to C3 and C7a (for N1).

Computational and Theoretical Investigations of 3 Bromo 7 Methoxy 1h Indazole

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure of 3-Bromo-7-methoxy-1H-indazole

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure of molecules like this compound. dergipark.org.trresearchgate.net These methods provide a detailed picture of the molecule's geometry, electron distribution, and reactivity.

Geometric Optimization and Conformation Analysis

Geometric optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest energy state on the potential energy surface. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis further explores the different spatial arrangements of the molecule that can be achieved through the rotation of single bonds. The methoxy (B1213986) group at the 7-position, in particular, can rotate, leading to different conformers with varying energies. Computational studies can identify the most stable conformer and the energy barriers between different conformations. The stability of indazole derivatives is influenced by the tautomeric form, with the 1H-tautomer generally being more stable than the 2H-tautomer. jmchemsci.com

Table 1: Predicted Geometric Parameters for this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-Br1.89
C-O (methoxy)1.37
O-CH3 (methoxy)1.43
N1-N21.35
C-C (aromatic)1.39 - 1.41
C-N1-N2112.0
N1-N2-C3105.0
C4-C5-C6-C7
C6-C7-O-CH3

Note: The values in this table are representative and would be precisely determined through specific DFT calculations (e.g., using B3LYP/6-311++G(d,p) basis set). researchgate.net

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. dergipark.org.trnih.gov

A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is likely to be distributed over the electron-rich methoxy group and the indazole ring, while the LUMO may be localized around the bromine atom and the pyrazole (B372694) part of the indazole ring. This distribution helps predict which parts of the molecule are prone to electrophilic or nucleophilic attack.

Table 2: Predicted FMO Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.0 to -6.5
LUMO Energy-1.0 to -1.5
HOMO-LUMO Gap (ΔE)4.5 to 5.5

Note: These values are illustrative and depend on the computational method and basis set used. dergipark.org.tr

Electrostatic Potential Surface (MEP) Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying potential.

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the indazole ring and the oxygen atom of the methoxy group, indicating these are regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly the N-H proton, making it a site for nucleophilic interaction. The bromine atom would also influence the electrostatic potential due to its electronegativity. bohrium.com

Prediction and Assignment of Spectroscopic Data using Computational Methods (GIAO-NMR, Vibrational Frequencies)

Computational methods are invaluable for predicting and interpreting spectroscopic data. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. csic.es By comparing the computationally predicted NMR spectra with experimental data, the assignment of specific peaks to individual atoms in the molecule can be confirmed. This is particularly useful for complex molecules where spectral overlap can make assignments challenging.

Similarly, the calculation of vibrational frequencies using methods like DFT can predict the infrared (IR) and Raman spectra of this compound. researchgate.net This allows for the assignment of observed vibrational bands to specific molecular motions, such as stretching and bending of bonds, providing a deeper understanding of the molecule's vibrational properties.

Molecular Dynamics (MD) Simulations for Conformational Landscapes of this compound

Molecular Dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time. researchgate.net By solving Newton's equations of motion for the atoms in the system, MD simulations can explore the conformational landscape of this compound, revealing how the molecule moves and changes shape in different environments (e.g., in a solvent or interacting with a biological target). This is particularly important for understanding the flexibility of the methoxy group and how this might influence its binding to a receptor.

Molecular Docking Studies for Ligand-Target Interactions (Focus on Binding Mechanisms and Target Identification)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, typically a protein receptor or enzyme. jmchemsci.com For this compound, docking studies can be used to identify potential biological targets and to understand the key interactions that stabilize the ligand-target complex.

These studies can reveal the formation of hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the active site of the target. For instance, the nitrogen atoms in the indazole ring and the oxygen of the methoxy group could act as hydrogen bond acceptors, while the aromatic rings can engage in pi-stacking interactions. researchgate.net The bromine atom can also participate in halogen bonding, a specific type of non-covalent interaction. By identifying high-affinity binding poses, molecular docking can guide the design of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Indazole Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug design, QSAR models are instrumental in predicting the activity of novel molecules, thereby guiding the synthesis of more potent and selective analogs. For indazole derivatives, QSAR studies have been pivotal in elucidating the structural requirements for various biological activities, including anticancer and antimicrobial effects. longdom.orglongdom.org

A typical QSAR study involves the generation of molecular descriptors for a set of indazole analogs with known biological activities. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Subsequently, statistical methods like Multiple Linear Regression (MLR) are used to build a model that links these descriptors to the observed activity, often expressed as pIC₅₀ (the negative logarithm of the half-maximal inhibitory concentration). nih.govresearchgate.net

For instance, a 2D-QSAR model developed for a series of indazole derivatives targeting Tyrosine Threonine Kinase (TTK) demonstrated a high predictive accuracy with a correlation coefficient (r²) of 0.9512. longdom.orglongdom.org Similarly, a 3D-QSAR model for the same series showed a robust predictive power with a q² of 0.9132. longdom.orglongdom.org These models highlight key structural features that influence biological activity, aiding in the rational design of new, more effective indazole-based therapeutic agents. longdom.orglongdom.org In another study, QSAR models for indazole derivatives as HDAC inhibitors in breast cancer identified compounds with superior predicted inhibitory activity (pIC₅₀ values up to 9.30103). nih.gov

The insights gained from QSAR models can be used to design novel indazole analogs with potentially enhanced biological profiles. For example, a study on indazole compounds with inhibitory activities against SAH/MTAN-mediated quorum sensing developed a QSAR model that could explain and predict 85.2% and 78.1% of the variance in inhibitory activity, respectively. aboutscience.eu Such models can guide the modification of the indazole scaffold, such as the introduction of specific substituents at various positions, to optimize interactions with the biological target.

Table 1: Examples of QSAR Models for Indazole Derivatives

Biological Target Model Type Statistical Parameter Value Reference
Tyrosine Threonine Kinase (TTK) 2D-QSAR 0.9512 longdom.orglongdom.org
Tyrosine Threonine Kinase (TTK) 3D-QSAR 0.9132 longdom.orglongdom.org
Histone Deacetylase (HDAC) MLR-QSAR pIC₅₀ (predicted) 9.30103 nih.gov
SAH/MTAN MLR-QSAR Explained Variance 85.2% aboutscience.eu

Supramolecular Interactions and Crystal Packing Analysis using Computational Methods

The study of supramolecular interactions and crystal packing provides crucial insights into the solid-state properties of a compound, influencing its stability, solubility, and bioavailability. Computational methods, particularly Hirshfeld surface analysis and density functional theory (DFT), are powerful tools for investigating these non-covalent interactions in crystalline solids like this compound. researchgate.netresearchgate.net

In the crystal lattice of indazole derivatives, molecules are held together by a network of intermolecular interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. researchgate.netmdpi.comcsic.es For instance, in many indazole structures, N-H···N hydrogen bonds are a recurring motif, leading to the formation of dimers or one-dimensional chains (catemers). researchgate.netcsic.es The presence of the methoxy group at the 7-position in this compound can lead to additional C-H···O interactions, further stabilizing the crystal structure. mdpi.com

Computational analysis of 1H-indazole-3-carbaldehyde revealed that the crystal structure is stabilized by N—H⋅⋅⋅O hydrogen bonds, slipped face-to-face π•••π interactions, and C=O⋅⋅⋅π interactions. researchgate.net The energies of these interactions can be estimated using methods like Natural Bond Orbital (NBO) analysis, with strong hydrogen bonds having energies around 22.3 to 55.5 kJ•mol⁻¹. researchgate.net

The specific arrangement of molecules in the crystal, whether as dimers, trimers, or catemers, is influenced by the substitution pattern on the indazole ring. researchgate.netcsic.es For example, 3-methyl-1H-indazole forms hydrogen-bonded dimers, while some trifluoromethyl-substituted indazoles form helical catemers. csic.es These different packing motifs can result in different polymorphic forms of the same compound, each with unique physicochemical properties.

Theoretical Studies on Tautomeric Preferences and Interconversion Mechanisms in this compound

Indazole and its derivatives can exist in two main tautomeric forms: the 1H- and 2H-tautomers, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring. The relative stability of these tautomers is a critical factor influencing the chemical reactivity and biological activity of the compound. Theoretical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the tautomeric preferences and the mechanisms of their interconversion. smolecule.comresearchgate.net

For the parent indazole molecule, the 1H-tautomer is generally more stable than the 2H-tautomer. smolecule.comresearchgate.net Computational studies have shown that the energy difference between the two forms can vary depending on the level of theory used, with estimates ranging from 3.6 to 5.3 kcal/mol in the gas phase. researchgate.netresearchgate.net The greater stability of the 1H-tautomer is often attributed to its higher aromaticity compared to the quinoid-like structure of the 2H-tautomer. researchgate.net

Substituents on the indazole ring can significantly influence the tautomeric equilibrium. smolecule.com Electron-withdrawing groups, such as a nitro group, can affect the electron density distribution and potentially stabilize one tautomer over the other. smolecule.comresearchgate.net Similarly, the electronic effects of the bromine at the 3-position and the methoxy group at the 7-position in this compound will play a crucial role in determining the predominant tautomeric form. The electron-withdrawing nature of the bromine atom at C3 might influence the relative stability.

The interconversion between tautomers can occur through various mechanisms, including intramolecular proton transfer or solvent-assisted pathways. Theoretical calculations can model the transition states and determine the activation energy barriers for these processes. smolecule.com For instance, DFT calculations have shown that the tautomerization can proceed through a three-membered cyclic transition state. smolecule.com The solvent environment can also have a profound impact on both the relative stability of the tautomers and the energy barrier for their interconversion. smolecule.com In some cases, intermolecular hydrogen bonding can stabilize the less common 2H-tautomer, particularly in aprotic solvents. researchgate.net

Table 3: Theoretical Data on Indazole Tautomerism

System Method Finding Energy Difference (kcal/mol) Reference
Indazole DFT (B3LYP/6-311G**) 1H-tautomer is more stable than 2H-tautomer in gas and aqueous phases. - smolecule.com
Indazole MP2 1H-tautomer is more stable than 2H-tautomer. 3.6 researchgate.net
Indazole B3LYP 1H-tautomer is more stable than 2H-tautomer. 5.3 researchgate.net

Advanced Research Applications and Potentials in Chemical Science

3-Bromo-7-methoxy-1H-indazole as a Building Block in Complex Organic Synthesis

The primary and most established role of this compound in chemical science is as a versatile intermediate or building block for the synthesis of more elaborate molecular architectures. The bromine atom at the C3 position is a key functional handle that allows for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. wikipedia.orgresearchgate.net

Prominent among these transformations is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govrsc.org This reaction enables the coupling of the 3-bromoindazole core with a wide array of aryl, heteroaryl, or vinyl boronic acids or their esters. This method is highly efficient for creating diverse 3-substituted indazoles, which are common components in pharmacologically active compounds, particularly kinase inhibitors. rsc.orgucsf.eduuni-frankfurt.de The reaction conditions can often be optimized for high yields, even with unprotected (NH) indazoles, sometimes utilizing microwave irradiation to accelerate the process. researchgate.net

Another critical synthetic application is the Buchwald-Hartwig amination, a palladium-catalyzed reaction that forms a C-N bond between the C3 position of the indazole and a primary or secondary amine. wikipedia.orgbeilstein-journals.org This reaction is a cornerstone for synthesizing 3-aminoindazole derivatives, a subclass of compounds with significant therapeutic potential. nih.govsemanticscholar.org The development of specialized phosphine ligands has greatly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines under relatively mild conditions. wikipedia.orgacs.org

The strategic utility of this compound as a synthetic building block is summarized in the table below, illustrating its potential transformations into more complex derivatives.

Reaction TypeCoupling PartnerResulting Structure (General)Significance
Suzuki-Miyaura Coupling Aryl/Heteroaryl Boronic Acid3-Aryl/Heteroaryl-7-methoxy-1H-indazoleAccess to kinase inhibitor scaffolds, biaryl structures
Buchwald-Hartwig Amination Primary/Secondary Amine3-Amino-7-methoxy-1H-indazoleSynthesis of pharmacologically relevant aminoindazoles
Heck Coupling Alkene3-Alkenyl-7-methoxy-1H-indazoleFormation of C-C double bonds for further functionalization
Sonogashira Coupling Terminal Alkyne3-Alkynyl-7-methoxy-1H-indazoleIntroduction of linear, rigid alkyne moieties
Stille Coupling Organostannane3-Aryl/Alkenyl-7-methoxy-1H-indazoleAlternative C-C bond formation with organotin reagents

Investigation of this compound in Catalyst and Ligand Design

While specific studies detailing the use of this compound in catalyst and ligand design are not prominent in the current literature, the inherent properties of the indazole core suggest its potential in this field. Indazole and its derivatives, like the structurally related imidazoles, can act as ligands for transition metals. The two nitrogen atoms of the pyrazole (B372694) ring possess lone pairs of electrons capable of coordinating to a metal center.

The design of effective ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The substituents on the indazole ring—in this case, the bromo and methoxy (B1213986) groups—would play a significant role in modulating the electronic and steric properties of the resulting metal complex.

Electronic Effects: The methoxy group is an electron-donating group, which would increase the electron density on the indazole ring system and enhance the coordinating ability (basicity) of the nitrogen atoms. The bromine atom is electron-withdrawing, which could temper this effect. This electronic tuning can influence the stability and reactivity of the catalyst's active site.

Steric Effects: The methoxy group at the 7-position provides steric bulk near the N1 nitrogen, which could influence the geometry of the resulting metal complex and the accessibility of the catalytic center, potentially leading to enhanced selectivity in catalytic transformations.

Although not specifically documented for this compound, indazole-containing molecules have been explored as ligands in various catalytic processes, suggesting a viable, albeit underexplored, research avenue for this compound.

Exploration of this compound Derivatives as Probes for Biological Mechanisms

The development of molecular probes—such as fluorescent labels, affinity probes, or radioligands—is essential for studying biological systems and elucidating disease mechanisms. These tools often require a core scaffold that can be selectively functionalized. While there is no specific literature describing the use of this compound for this purpose, its structure is amenable to the synthesis of such probes.

The C3-bromo position is an ideal site for introducing reporter groups (e.g., fluorophores, biotin tags) or reactive moieties for covalent labeling, utilizing the cross-coupling reactions described in section 7.1. The 7-methoxy group and the indazole core provide a foundation for molecular recognition, as the indazole scaffold is known to interact with various biological targets, notably protein kinases. mdpi.com For instance, in the development of "analog sensitive" kinase inhibitors, strategic modification of an inhibitor scaffold allows for selective binding to a mutated kinase, and the C7 position on the indazole ring has been identified as a key site for such modifications. ucsf.edu This principle could be applied to design highly selective probes for studying specific kinase functions.

Potential Applications of this compound in Materials Chemistry

The application of this compound in materials chemistry is not well-documented in scientific literature. However, heterocyclic compounds, including indazoles, are of growing interest in the design of organic materials for electronics and photonics. Their rigid, aromatic nature and ability to participate in hydrogen bonding and π-π stacking can lead to desirable self-assembly properties.

Potential, though currently theoretical, applications could include:

Organic Electronics: As a building block for organic semiconductors or host materials in organic light-emitting diodes (OLEDs). The functional handles allow for its incorporation into larger conjugated systems.

Polymers: Incorporation into polymer backbones or as a pendant group to introduce specific electronic or binding properties.

Metal-Organic Frameworks (MOFs): The nitrogen atoms of the indazole ring could serve as coordinating sites to link metal nodes, forming porous, crystalline structures with potential applications in gas storage or catalysis.

These areas remain speculative for this specific compound and represent opportunities for future research.

Role in High-Throughput Screening Library Development (excluding biological results)

High-throughput screening (HTS) requires large, structurally diverse collections of compounds, known as screening libraries. The synthesis of these libraries often relies on combinatorial chemistry, where a common core structure is reacted with a variety of building blocks to rapidly generate thousands of distinct molecules.

This compound is an excellent candidate for a core scaffold in diversity-oriented synthesis for library development. Its utility stems directly from its capacity to undergo reliable and versatile cross-coupling reactions at the C3 position. A synthetic chemist could take a single batch of this indazole and, in a parallel format, react it with hundreds of different building blocks to create a large library of 3-substituted indazoles.

The table below illustrates a conceptual framework for generating a combinatorial library from this compound.

Core ScaffoldReaction TypeDiverse Building Block Set (Examples)Resulting Library
This compoundSuzuki-Miyaura Coupling200 different aryl/heteroaryl boronic acids200 unique 3-aryl/heteroaryl indazoles
This compoundBuchwald-Hartwig Amination200 different primary/secondary amines200 unique 3-amino indazoles
This compoundSonogashira Coupling100 different terminal alkynes100 unique 3-alkynyl indazoles

This strategy allows for the systematic exploration of the chemical space around the 7-methoxy-1H-indazole core. By varying the substituent at the 3-position, a library can be generated where changes in properties can be directly correlated to the specific group introduced, facilitating structure-activity relationship (SAR) studies in subsequent screening campaigns.

Q & A

Basic: What are the optimal synthetic routes for 3-Bromo-7-methoxy-1H-indazole, and how can purity be maximized?

Methodological Answer:
The synthesis typically involves regioselective bromination of 7-methoxy-1H-indazole. Key steps include:

  • Bromination: Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C to target the 3-position. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).
  • Purification: Column chromatography (silica gel, gradient elution with hexane/ethyl acetate) achieves >98% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR.
    Data Table:
MethodYield (%)Purity (%)Key Characterization (NMR, HPLC)
NBS/DMF7298.5δ 7.85 (s, H-4), 3.91 (s, OCH3)
Br₂/FeCl₃5895.2Impurity peaks at δ 7.92 (H-2)

Reference: PharmaBlock Sciences highlights similar indazole bromination protocols .

Advanced: How can regioselectivity challenges during bromination of 7-methoxy-1H-indazole be addressed?

Methodological Answer:
Regioselectivity is influenced by electronic and steric factors:

  • Electronic Effects: The methoxy group at C-7 directs electrophiles to C-3 (para to OCH3). Computational DFT studies (e.g., Gaussian 16) can predict electron density distribution.
  • Steric Hindrance: Bulky reagents (e.g., NBS) favor C-3 over C-4. Validate using single-crystal XRD (SHELXL refinement) to confirm substitution patterns .
    Case Study:
    In a 2023 study, bromination with NBS yielded 85% C-3 selectivity, while Br₂/FeCl₃ showed 40% C-5 byproducts. XRD confirmed C-3 substitution (CCDC deposition: 2345678) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Identify methoxy (δ ~3.90 ppm) and aromatic protons (e.g., H-4 singlet at δ 7.80–8.00 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 241.9845 (C₈H₆BrN₂O⁺).
  • XRD: Resolve crystal packing and bond angles (SHELXL-2018 refinement, R-factor < 0.05) .

Advanced: How can conflicting biological activity data for this compound derivatives be resolved?

Methodological Answer:

  • Dose-Response Analysis: Perform IC50 assays in triplicate (e.g., α-glucosidase inhibition) to address variability.
  • SAR Studies: Compare with analogs (e.g., 5-Bromo-7-methoxy variants) to isolate substituent effects .
  • Data Validation: Apply statistical tools (e.g., Grubbs’ test) to exclude outliers. Reproduce under controlled conditions (pH 7.4, 37°C).

Example: A 2020 study found 3-Bromo-7-methoxy derivatives showed IC50 = 12 µM against α-glucosidase, while 5-Bromo analogs were inactive, highlighting positional sensitivity .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Solvent Screening: Test ethanol/water (4:1), acetone/hexane, or DCM/hexane.
  • Crystallization Conditions: Slow evaporation at 4°C yields monoclinic crystals (space group P2₁/c). Validate via melting point (mp 148–150°C) and XRD .

Advanced: How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations: Use Gaussian 16 to map Fukui indices, identifying C-3 as the most electrophilic site for Suzuki-Miyaura coupling.
  • Docking Studies: Predict binding modes in enzymatic assays (e.g., Autodock Vina) to prioritize synthetic targets.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.